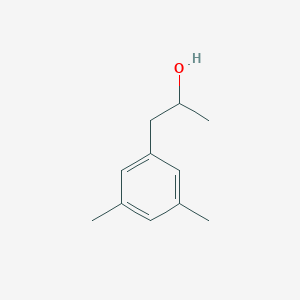

1-(3,5-Dimethylphenyl)-2-propanol

Description

1-(3,5-Dimethylphenyl)-2-propanol is a secondary alcohol featuring a 3,5-dimethylphenyl substituent attached to the second carbon of a propanol backbone. This structural motif confers unique physicochemical properties, such as increased lipophilicity compared to non-substituted aryl alcohols, due to the electron-donating methyl groups on the aromatic ring. For instance, related compounds with 3,5-dimethylphenyl groups are utilized in drug development for their bioactivity and stability .

Propriétés

IUPAC Name |

1-(3,5-dimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-4-9(2)6-11(5-8)7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKURXXWNXESAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-2-propanol can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 3,5-dimethylbenzene with propylene oxide in the presence of a strong acid catalyst such as aluminum chloride. The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

1-(3,5-Dimethylphenyl)-2-propanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3,5-dimethylphenyl)-2-propanone using oxidizing agents such as chromyl chloride or potassium permanganate.

Reduction: Reduction reactions can convert the compound to 1-(3,5-dimethylphenyl)-2-propanal using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Chromyl chloride, potassium permanganate, and reflux conditions.

Reduction: Lithium aluminum hydride, anhydrous ether, and low temperatures.

Substitution: Various electrophiles, Lewis acid catalysts, and controlled temperatures.

Major Products Formed:

Oxidation: 1-(3,5-dimethylphenyl)-2-propanone.

Reduction: 1-(3,5-dimethylphenyl)-2-propanal.

Substitution: Various substituted phenylpropanols depending on the electrophile used.

Applications De Recherche Scientifique

1-(3,5-Dimethylphenyl)-2-propanol has several scientific research applications across different fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism by which 1-(3,5-Dimethylphenyl)-2-propanol exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

(a) 1-(3,5-Dimethylphenyl)indolin-2-one

- Structure : Contains a ketone group in place of the alcohol, forming an indole-derived framework.

- Synthesis : Synthesized via carboxylation of intermediates using THF and sodium hydroxide, followed by reaction with acetyl chloride in dimethyl sulfoxide (DMSO), yielding 49–52% .

- Key Properties: The ketone group reduces hydrogen-bonding capacity compared to 2-propanol derivatives, likely decreasing solubility in polar solvents.

(b) 1-(2-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one

- Structure: A propanone derivative with chlorine and 3,5-dimethylphenyl substituents.

- Key Properties: The ketone group (C=O) in propanone derivatives exhibits strong IR absorption at ~1700 cm⁻¹, distinct from the broad O–H stretch (~3200–3600 cm⁻¹) in alcohols .

(c) (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol

- Structure: Features a phenol group and allyl chain, synthesized using hexafluoroisopropanol (HFIP) as a solvent/promoter.

- Synthesis : Achieves high yields under metal-free conditions, highlighting HFIP’s role in facilitating electrophilic substitution .

Physicochemical Properties

*Calculated based on structural formula.

Spectral Characterization

- 1H NMR: Alcohols: The hydroxyl proton in 1-(3,5-Dimethylphenyl)-2-propanol would appear as a broad singlet (~1–5 ppm), while aromatic protons of the 3,5-dimethylphenyl group resonate as a singlet (~6.7–7.2 ppm) . Ketones: In 1-(3,5-Dimethylphenyl)indolin-2-one, the ketone carbon is absent in 1H NMR but detectable via 13C NMR (~200 ppm) .

- IR Spectroscopy :

- Alcohols: O–H stretch at ~3200–3600 cm⁻¹.

- Ketones: C=O stretch at ~1700 cm⁻¹ .

Activité Biologique

1-(3,5-Dimethylphenyl)-2-propanol is an organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis methods, and research findings related to its effects on various biological systems.

1-(3,5-Dimethylphenyl)-2-propanol has the molecular formula C11H16O, featuring a propanol backbone with a 3,5-dimethylphenyl group. The presence of a chiral center makes it significant in stereochemistry studies. The synthesis typically involves the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to yield alcohols. Industrial methods may also utilize continuous flow reactors to enhance production efficiency .

Common Reactions

The compound undergoes several chemical reactions that can influence its biological activity:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic or neutral medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Thionyl chloride | Presence of a base |

These reactions can lead to various derivatives that may exhibit distinct biological properties .

Antimicrobial Properties

Research indicates that 1-(3,5-Dimethylphenyl)-2-propanol and its derivatives possess antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve interactions with cellular targets such as enzymes or receptors, influencing cellular processes .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds derived from 1-(3,5-Dimethylphenyl)-2-propanol have been evaluated for their ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial activity of various derivatives derived from 1-(3,5-Dimethylphenyl)-2-propanol against drug-resistant bacterial strains. Results showed significant inhibition against S. aureus, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than traditional antibiotics .

- Anticancer Evaluation : In vitro studies assessed the effects of 1-(3,5-Dimethylphenyl)-2-propanol on human cancer cell lines. The results indicated that certain concentrations led to reduced cell viability and increased apoptosis rates, suggesting potential as a therapeutic agent in cancer treatment .

The biological activity of 1-(3,5-Dimethylphenyl)-2-propanol is primarily attributed to its ability to interact with specific cellular targets. This interaction can modulate enzyme activities or receptor functions, leading to altered metabolic pathways and gene expression regulation. For instance:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic processes.

- Receptor Modulation : They may act as agonists or antagonists at specific receptors influencing signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.